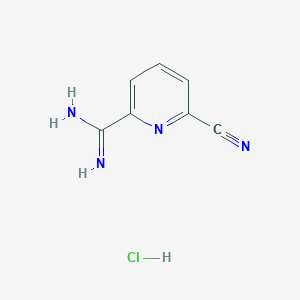6-Cyanopicolinimidamide hydrochloride
CAS No.: 1179361-08-0
Cat. No.: VC15988734
Molecular Formula: C7H7ClN4
Molecular Weight: 182.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1179361-08-0 |
|---|---|
| Molecular Formula | C7H7ClN4 |
| Molecular Weight | 182.61 g/mol |
| IUPAC Name | 6-cyanopyridine-2-carboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C7H6N4.ClH/c8-4-5-2-1-3-6(11-5)7(9)10;/h1-3H,(H3,9,10);1H |
| Standard InChI Key | KHTWHAZRDMDQFL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1)C(=N)N)C#N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 6-cyanopyridine-2-carboximidamide hydrochloride, reflects its core structure: a pyridine ring substituted at the 2-position with a carboximidamide group (-C(=NH)NH₂) and at the 6-position with a cyano group (-CN). The hydrochloride salt enhances stability and solubility in polar solvents. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇ClN₄ |
| Molecular Weight | 182.61 g/mol |
| SMILES | N/C(=N/C#N)/c1ncccc1.Cl |
| InChI Key | KHTWHAZRDMDQFL-UHFFFAOYSA-N |
The planar pyridine ring and electron-withdrawing substituents create distinct electronic environments amenable to nucleophilic and coordination reactions .
Spectroscopic Signatures
While experimental spectra remain unpublished, analogues like (Z)-N′-cyanopicolinimidamide exhibit characteristic NMR peaks:
-
¹H NMR: Pyridine protons resonate at δ 7.8–8.5 ppm, with imidamide NH₂ protons near δ 6.5–7.2 .
-
¹³C NMR: Cyano carbons appear at ~115 ppm, while imidamide carbons resonate near 160 ppm .
Mass spectrometry typically shows a molecular ion peak at m/z 182.61, with fragmentation patterns dominated by loss of HCl (36.46 Da) and HCN (27.03 Da).
Synthesis and Industrial Production
Laboratory-Scale Routes
The primary synthesis involves imidamide functionalization of 6-cyanopicolinic acid:
-
Chlorination: Treat 6-cyanopicolinic acid with thionyl chloride to form the acyl chloride.
-
Amination: React with gaseous ammonia to yield 6-cyanopicolinimidamide.
-
Salt Formation: Precipitate the hydrochloride salt using HCl gas in diethyl ether.
Suppliers including Amadis Chemical and Hangzhou J&H Chemical report yields of 65–72% under optimized conditions (20–25°C, anhydrous environment) .
Catalytic Applications
As a ligand in nickel-catalyzed cross-couplings, 6-cyanopicolinimidamide hydrochloride facilitates C–C bond formation between aryl halides and alkyl electrophiles. Key protocols include:
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Reductive Coupling | NiBr₂·DME (40 mol%), Mn⁰, DMF, 80°C | 58–64 |
| Decarbonylative Alkyne Insertion | Ni(cod)₂ (30 mol%), THF, 60°C | 41–49 |
The electron-deficient pyridine moiety enhances metal-ligand orbital overlap, stabilizing low-valent nickel intermediates critical for radical recombination .
Future Directions
-
Catalyst Design: Engineering chiral derivatives for asymmetric Suzuki-Miyaura couplings.
-
Drug Delivery: Encapsulation in PEG-PLGA nanoparticles to enhance bioavailability.
-
Toxicogenomics: CRISPR screening to identify resistance mechanisms in bacterial models.
This compound’s dual utility in synthesis and bioactivity positions it as a versatile scaffold for multidisciplinary innovation. Collaborative efforts between synthetic chemists and pharmacologists will be essential to fully exploit its potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume